2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Lipophilicity Blood-Brain Barrier Drug Design

2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride (CAS 2059947-14-5) is a substituted tryptamine derivative bearing a trifluoromethyl (-CF3) group at the indole C2 position, an ethyl (-CH2CH3) group at the C7 position, and a primary aminoethyl side chain at the C3 position, isolated as its hydrochloride salt. With a molecular formula of C13H16ClF3N2 and a molecular weight of 292.73 g/mol , this compound falls within the favorable oral drug-like chemical space (MW < 500 Da, clogP < 5, hydrogen bond donors ≤ but exhibits a uniquely balanced combination of strong electron-withdrawing (CF3) and hydrophobic (ethyl) substituents on the indole scaffold, making it a critical intermediate or chemical probe for medicinal chemistry campaigns targeting key biological receptors where both metabolic stability and specific steric occupancy are required.

Molecular Formula C13H16ClF3N2
Molecular Weight 292.73 g/mol
Cat. No. B13200371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Molecular FormulaC13H16ClF3N2
Molecular Weight292.73 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN.Cl
InChIInChI=1S/C13H15F3N2.ClH/c1-2-8-4-3-5-9-10(6-7-17)12(13(14,15)16)18-11(8)9;/h3-5,18H,2,6-7,17H2,1H3;1H
InChIKeyLQDGCKGSWHDUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride: Physicochemical and Structural Baseline for Procurement Decisions


2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride (CAS 2059947-14-5) is a substituted tryptamine derivative bearing a trifluoromethyl (-CF3) group at the indole C2 position, an ethyl (-CH2CH3) group at the C7 position, and a primary aminoethyl side chain at the C3 position, isolated as its hydrochloride salt . With a molecular formula of C13H16ClF3N2 and a molecular weight of 292.73 g/mol , this compound falls within the favorable oral drug-like chemical space (MW < 500 Da, clogP < 5, hydrogen bond donors ≤ 5) but exhibits a uniquely balanced combination of strong electron-withdrawing (CF3) and hydrophobic (ethyl) substituents on the indole scaffold, making it a critical intermediate or chemical probe for medicinal chemistry campaigns targeting key biological receptors where both metabolic stability and specific steric occupancy are required [1].

Procurement Risk Analysis: Why Generic Indole-3-ethylamine Analogs Cannot Substitute for the 7-Ethyl-2-CF3 Derivative


Superficially, 2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS 320782-17-0) or 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride appear to be viable replacements due to their shared indole-3-ethylamine hydrochloride core and CF3 motif . However, this overlooks two critical quantitative discriminators: (1) The shift of the CF3 group from C2 to C5 eliminates the electron-withdrawing effect at the C2 position, drastically altering the pKa of the adjacent indole NH and thus the receptor hydrogen-bonding pharmacophore [1]; (2) The replacement of the 7-ethyl group with a 7-methyl or 7-H eliminates approximately one unit of calculated logP (ΔclogP ≈ -1.0), compromising the specific hydrophobic and steric interactions required for target engagement in biological systems where a deep hydrophobic pocket or a specific shape complementarity is needed [2]. In essence, both the electronic and steric signatures are fundamentally altered, making generic substitution high-risk for any application where precise molecular recognition is the selection criterion.

2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride: Quantitative Differentiation Evidence Table


LogP Differential: 7-Ethyl vs. 7-Methyl Indole Analogs Demonstrates a Quantifiable Lipophilicity Advantage for Blood-Brain Barrier Penetration or Hydrophobic Pocket Binding

By replacing a methyl group at the indole C7 position with an ethyl group, the calculated LogP (clogP) increases from approximately 2.8 for 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride to approximately 3.4 for the target 7-ethyl analog . This ΔclogP of +0.6 units correlates with a roughly 4-fold increase in theoretical membrane permeability, a critical parameter for compounds intended for CNS target engagement where logP values between 2 and 4 are considered optimal [1]. Although this is a computational estimate, it provides a concrete, directional quantification of the improved hydrophobic character conferred by the 7-ethyl substitution relative to the closest commercially available analog.

Lipophilicity Blood-Brain Barrier Drug Design

Steric Parameter (Taft's Es) Quantification Shows 7-Ethyl Provides Significantly Greater Steric Bulk than 7-Methyl, Critical for Selective Binding Pocket Shape Complementarity

The Taft steric parameter (Es) for an ethyl group is -0.44, while for a methyl group it is -0.17, representing a 2.5-fold increase in steric bulk at the indole C7 position [1]. This difference is not subtle; it is large enough to fundamentally alter the shape complementarity of the molecule within a chiral binding pocket. In the context of the 5-HT receptor family, which is highly sensitive to 7-substituent size, a shift from methyl to ethyl can invert agonist/antagonist functionality at the 5-HT1D or 5-HT7 receptor [2]. Given the target compound’s unique 7-ethyl-2-trifluoromethyl substitution pattern, it represents a structurally distinct chemical probe that cannot be functionally reproduced by the 7-methyl analog or the 5-trifluoromethyl regioisomer.

Steric Effects Selectivity Structure-Activity Relationship

Electron-Withdrawing Effect of the 2-Trifluoromethyl Group Quantified by Hammett σm Constant Confers Superior Metabolic Stability Relative to 2-H or 5-CF3 Regioisomers

The trifluoromethyl group at the C2 position exerts a strong inductive electron-withdrawing effect, quantified by a Hammett σm constant of 0.43, compared to a σm of 0.0 for a hydrogen atom at C2 [1]. This electron deficiency at the indole C2 carbon deactivates the ring towards oxidative metabolism, particularly by cytochrome P450 enzymes such as CYP1A2, which preferentially oxidize electron-rich indole rings [2]. In contrast, the 5-CF3 regioisomer (2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride) positions the electron-withdrawing group para to the sidechain, which still offers metabolic protection but with a different spatial distribution of electron density across the bicyclic ring system. The unique 2-CF3/7-ethyl combination provides a quantifiably distinct electronic environment that is predicted to alter both oxidative metabolism sites and rates compared to all common regioisomeric alternatives.

Metabolic Stability Electron Effects Indole Chemistry

Molecular Weight Differential Supports a Unique Balancing Point for Ligand Efficiency and Fragment-Based Design

At 292.73 g/mol (free base MW = 256.27 plus 36.46 for HCl), this compound occupies a narrow molecular weight window that is ideal for fragment-based drug discovery (FBDD) and lead-like chemical space . Its non-fluorinated indole-3-ethylamine core (tryptamine) has a MW of 160.22 g/mol. The addition of the 7-ethyl groups (+28.05) and 2-CF3 (+68.01) increases MW to 256.27 in a stepwise, quantifiable manner that maintains a favorable ligand efficiency profile (predicted LE > 0.3 kcal/mol per heavy atom) [1]. In contrast, the common comparator 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has a higher molecular weight of approximately 306.8, representing a MW increase of ~14 g/mol over the target compound. This surplus mass, without a concomitant increase in binding energy at many biological targets, typically results in a lower ligand efficiency index, making the 7-ethyl derivative the more size-efficient molecular probe.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

Procurement-Ready Application Scenarios for 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride


Fragment-Based Drug Discovery (FBDD): 7-Ethyl-2-CF3 Indole as a Privileged Fragment for Kinase or GPCR Screening Libraries

The compound’s low molecular weight (292.73 g/mol), high predicted ligand efficiency, and unique steric/electronic signature (Section 3, Evidence Items 2 & 4) make it an ideal fragment for inclusion in target-focused screening libraries. Its 7-ethyl group provides a steric anchor that can probe a deeper hydrophobic sub-pocket relative to the 7-methyl or 7-H fragments [1]. Procurement of this specific fragment, rather than the generic indole-3-ethylamine, allows a medicinal chemistry team to directly test the hypothesis that a 7-ethyl substituent is required for the initial hit in a kinase ATP-binding pocket or a GPCR orthosteric site.

Central Nervous System (CNS) Chemical Probe Development: Optimized LogP for Blood-Brain Barrier Penetrance

With a calculated logP of approximately 3.4, this compound falls squarely within the CNS-optimal lipophilicity window (logP 2-4) (Section 3, Evidence Item 1) [1]. Unlike the less lipophilic 7-methyl analog (clogP ≈ 2.8), the 7-ethyl derivative is expected to achieve higher brain-to-plasma concentration ratios, making it the superior starting point for a CNS chemical probe where high free brain exposure is critical for target engagement studies and in vivo pharmacodynamic readouts.

Metabolic Stability Optimization: 2-CF3 Indole Scaffold as a P450-Resistant Core for Lead Optimization

The strong electron-withdrawing effect of the 2-CF3 group (σm = 0.43) (Section 3, Evidence Item 3) significantly reduces the electron density of the indole ring, making it less susceptible to oxidative metabolism compared to non-fluorinated indole-ethylamines [1]. Procurement of this compound as a key intermediate allows a medicinal chemistry team to leverage this inherent metabolic shielding early in lead optimization, reducing the need for late-stage blocking-group introduction and accelerating the design-make-test cycle.

Quote Request

Request a Quote for 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.